Isoeugenyl acetate
Overview
Description
Isoeugenyl acetate is a derivative of isoeugenol, a compound known for its presence in the fragrance industry. It is characterized by a vanilla-like smell and is used in various industries, including pharmaceuticals, cosmetics, food and beverages, and others. The compound is a white crystalline powder with a spicy, hot, and slightly sweet taste .
Synthesis Analysis
The synthesis of this compound has been explored through catalytic methods. Factors such as the choice of catalyst, esterification temperature, and reaction time have been studied to optimize the process. A suitable catalytic esterification reaction was achieved using sodium carbonate as a catalyst at a temperature range of 95°C to 100°C, with a catalyst amount of 3% of eugenol, and an esterification reaction time of 3 hours. The molar ratio of eugenol to acetic anhydride was found to be 1:1.2 .
Molecular Structure Analysis
This compound has been studied under Lewis acid reactions with AlCl3 and BF3-methanol. The structure of the reaction products was analyzed using various spectroscopic methods, revealing the formation of a cyclic dimer product .
Chemical Reactions Analysis
The oxidation of this compound by lignin peroxidase in the presence of veratryl alcohol has been investigated. The oxidation process involves the formation of a radical cation, which undergoes a series of oxygen-dependent chemical reactions leading to the cleavage of the molecule and the formation of vanillyl acetate and other products . Additionally, the conversion of isoeugenol to this compound by an acetyltransferase enzyme has been characterized in petunia flowers, suggesting that coniferyl acetate is the substrate for isoeugenol synthase .
Physical and Chemical Properties Analysis
This compound's physical properties, such as its acid number, have been a concern for consumer acceptance due to the presence of an acidic smell in the product. Research has been conducted to optimize the washing process with sodium bicarbonate to reduce the acid number to acceptable levels. The optimal conditions for the washing process were found to be a temperature of 35°C, a stirring time of 100 minutes, and a sodium bicarbonate concentration of 3.5% .
Scientific Research Applications
Isoeugenyl Acetate in Industry
- Application in Diverse Industries : this compound is used in pharmaceuticals, cosmetics, food and beverages, cigarettes, pesticides, fishery, mining, packaging, and other chemical industries. It is often sought after for its distinct organoleptic properties. A study by Widyawati, Wahyudin, & Zakaria (2019) highlights the importance of maintaining product specifications, particularly the acid number, to ensure consumer acceptability.
This compound in Perfumery
- Fragrance Industry Usage : this compound has been utilized as a fragrance ingredient. Studies have explored its role as an alternative to isoeugenol, which is a known contact allergen. However, there is evidence that this compound might also cause allergic reactions in individuals sensitive to isoeugenol. This was noted in research by White et al. (1999), Rastogi & Johansen (2008), and Tanaka et al. (2004).
Scientific Research on this compound
- Chemical Synthesis and Properties : The synthesis of this compound has been studied extensively. Research by Huang Yong-qiang (2010) and Purwono, Soelistyowati, & Mudasir (2010) has focused on optimizing the synthesis process and understanding its chemical behavior.
- Metabolic Engineering : Studies in metabolic engineering show the manipulation of cofactors in microorganisms for the production of compounds like this compound. Research by San et al. (2002) and Hirokawa et al. (2017) indicates the potential for biotechnological production of this compound and related compounds.
Other Applications
- Role in Dyeing : this compound's derivative, methyl isoeugenol, found in silk fibers, suggests its potential use in dyeing and textile applications as noted by Choudhury, Ramakrishnan, & Devi (2019).
Mechanism of Action
Target of Action
Acetylisoeugenol, also known as Isoeugenol acetate or Isoeugenyl acetate, primarily targets various metabolic enzymes. It shows excellent inhibitory effects against acetylcholinesterase (AChE) enzymes , α-glycosidase , and α-amylase . These enzymes play crucial roles in neurotransmission, carbohydrate digestion, and glucose regulation, respectively.
Mode of Action
Acetylisoeugenol interacts with its targets by modulating their activities. For instance, it inhibits the AChE enzyme, which is responsible for the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission . By inhibiting AChE, Acetylisoeugenol increases the availability of acetylcholine, potentially enhancing cholinergic neurotransmission . Similarly, its inhibitory action on α-glycosidase and α-amylase can affect carbohydrate metabolism, potentially influencing blood glucose levels .
Biochemical Pathways
By inhibiting AChE, it could prolong the action of acetylcholine in the synaptic cleft, potentially affecting neuronal communication . Its inhibition of
Safety and Hazards
Future Directions
Eugenol derivatives, including Isoeugenyl acetate, have been shown to have promising potential in managing red imported fire ants, Solenopsis invicta Buren . This study may bring an opportunity to develop strong and long-lasting fire ant repellant products against foraging, defending, and nesting fire ants .
Biochemical Analysis
Biochemical Properties
Acetylisoeugenol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been found to have promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol . The derivatives of eugenol, which include Acetylisoeugenol, were produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids .
Cellular Effects
Acetylisoeugenol has effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit aggregation of platelets and has partial agonistic activity on AhR .
Molecular Mechanism
At the molecular level, Acetylisoeugenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that eugenol derivatives, including Acetylisoeugenol, are biosynthesized via reduction of a coniferyl alcohol ester .
properties
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBVFZKQJGVEP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020590 | |
Record name | Isoeugenyl acetate, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; spicy, clove-like aroma | |
Record name | Isoeugenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oil, soluble (in ethanol) | |
Record name | Isoeugenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
5912-87-8, 93-29-8 | |
Record name | trans-Isoeugenol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoeugenyl acetate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylisoeugenol | |
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Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Isoeugenyl acetate, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOEUGENYL ACETATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59 | |
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Record name | Isoeugenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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